molecular formula C19H23N3O4 B11224826 N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11224826
M. Wt: 357.4 g/mol
InChI Key: OZNMATPWZKCJHG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a dimethoxyphenyl group with a cycloheptapyridazinone moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cycloheptapyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cycloheptapyridazinone ring.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a suitable halogenated precursor.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-(3-oxo-2H-cyclohepta[c]pyridazin-2-yl)acetamide: Lacks the hexahydro component, leading to different chemical properties.

    N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C19H23N3O4/c1-25-14-8-9-17(26-2)16(11-14)20-18(23)12-22-19(24)10-13-6-4-3-5-7-15(13)21-22/h8-11H,3-7,12H2,1-2H3,(H,20,23)

InChI Key

OZNMATPWZKCJHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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